3-(Bromomethyl)pyridin-2-amine hydrobromide
Overview
Description
3-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the molecular formula C(_6)H(_8)Br(_2)N(_2). It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromomethyl and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 2-aminopyridine. One common method includes the following steps:
Bromination of 2-aminopyridine: 2-aminopyridine is reacted with bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Formation of the hydrobromide salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-(Bromomethyl)pyridin-2-amine hydrobromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)pyridin-2-amine hydrobromide largely depends on its application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
2-Bromopyridine: Lacks the amine group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloromethylpyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and the types of reactions it undergoes.
2-Aminomethylpyridine: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness: 3-(Bromomethyl)pyridin-2-amine hydrobromide is unique due to the presence of both bromomethyl and amine groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Biological Activity
3-(Bromomethyl)pyridin-2-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromomethyl group attached to a pyridine ring, which is known for its ability to participate in various chemical reactions. This compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The bromomethyl group can facilitate nucleophilic substitution reactions, allowing the compound to act as a potential electrophile in various biochemical pathways. This reactivity may lead to modulation of enzyme activity or receptor binding, influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their effectiveness against various bacterial strains. The inhibition zones created by these compounds suggest potential antibacterial activity, which may be applicable in developing new antibiotics .
- Anticancer Properties :
-
Neuroprotective Effects :
- Compounds based on the pyridine scaffold have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. The ability to inhibit specific nitric oxide synthase (nNOS) isoforms has been noted, which may contribute to reduced neuronal damage and improved cognitive function .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study conducted using agar diffusion methods demonstrated that this compound exhibited significant antimicrobial activity. The compound was tested against several bacterial strains, showing inhibition zones comparable to standard antibiotics like gentamicin .
Case Study: Anticancer Activity
In vitro assays on human cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects with IC50 values indicating potent activity against specific cancer types. These findings support further investigation into its mechanism and potential as an anticancer agent .
Properties
IUPAC Name |
3-(bromomethyl)pyridin-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSKDRPOGQFQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-60-4 | |
Record name | 3-(bromomethyl)pyridin-2-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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